![molecular formula C12H14BrNO B1402118 1-(2-Bromo-2-methylpropanoyl)indoline CAS No. 294642-74-3](/img/structure/B1402118.png)
1-(2-Bromo-2-methylpropanoyl)indoline
Overview
Description
1-(2-Bromo-2-methylpropanoyl)indoline is a synthetic compound belonging to the indoline class of heterocyclic compounds. It has a molecular formula of C12H14BrNO .
Molecular Structure Analysis
The molecular structure of 1-(2-Bromo-2-methylpropanoyl)indoline consists of a benzene ring fused with a five-membered nitrogenous ring, forming a two-ring heterocyclic structure . The exact 3D structure is not available in the retrieved data.Chemical Reactions Analysis
While specific chemical reactions involving 1-(2-Bromo-2-methylpropanoyl)indoline are not detailed in the retrieved data, indoline compounds are known to undergo various chemical reactions due to their aromatic and weakly basic properties .Physical And Chemical Properties Analysis
1-(2-Bromo-2-methylpropanoyl)indoline has a molecular weight of 268.15 . Additional physical and chemical properties are not available in the retrieved data.Scientific Research Applications
I have conducted a search for the scientific research applications of “1-(2-Bromo-2-methylpropanoyl)indoline,” but unfortunately, the available information does not provide detailed applications for this compound. It is mentioned for use in pharmaceutical testing and as a high-quality reference standard , but specific applications in research fields are not detailed in the search results.
Future Directions
Mechanism of Action
Target of Action
1-(2-Bromo-2-methylpropanoyl)indoline is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 1-(2-Bromo-2-methylpropanoyl)indoline may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(2-Bromo-2-methylpropanoyl)indoline may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound may induce a range of molecular and cellular effects.
properties
IUPAC Name |
2-bromo-1-(2,3-dihydroindol-1-yl)-2-methylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-12(2,13)11(15)14-8-7-9-5-3-4-6-10(9)14/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXQZVYUVRLFLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.